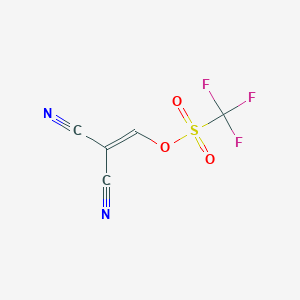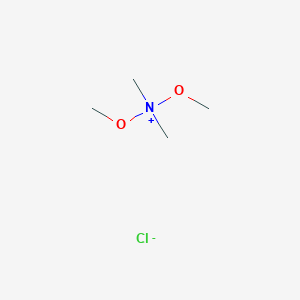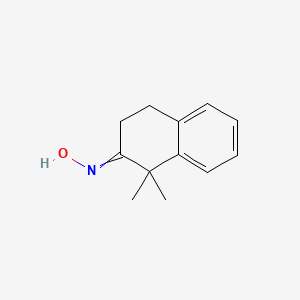
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties It is part of the naphthalene derivatives family, which are compounds containing a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine typically involves the reaction of 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide .
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives .
Scientific Research Applications
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93085-91-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(1,1-dimethyl-3,4-dihydronaphthalen-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13-14/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
AAKWXUVNFLZYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NO)CCC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


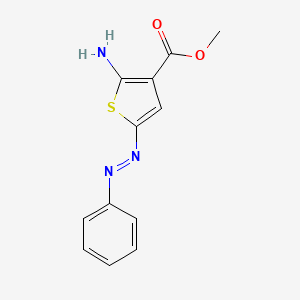
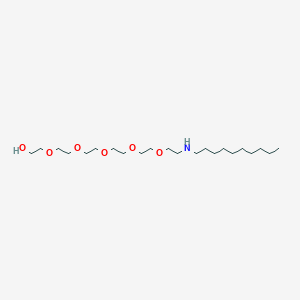
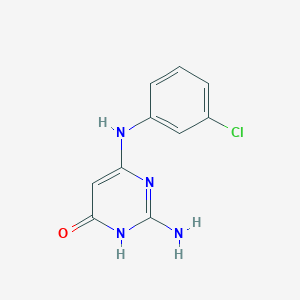

![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
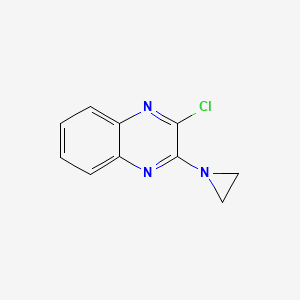
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
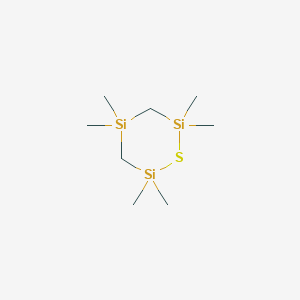
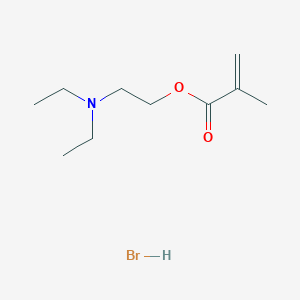

![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)
